Navigating the Physicochemical Landscape of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals
Navigating the Physicochemical Landscape of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical development, a profound understanding of the physical and chemical properties of chiral building blocks is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. This technical guide provides an in-depth exploration of the core physical properties of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, characterize, and utilize this versatile molecule.
Introduction: The Significance of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in Medicinal Chemistry
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity during synthetic transformations. The specific (S)-enantiomer is of particular importance as biological systems are inherently chiral, and the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.
Core Physical Properties: A Quantitative Overview
A comprehensive understanding of the physical properties of a synthetic intermediate is fundamental for process development, formulation, and quality control. The following table summarizes the key physical properties of tert-butyl 3-bromopiperidine-1-carboxylate. It is important to note that due to the limited availability of data for the specific (S)-enantiomer, some of the data presented is for the racemic mixture. As enantiomers possess identical physical properties with the exception of their interaction with plane-polarized light, these values are considered representative for the (S)-enantiomer.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [1][2][3] |
| Molecular Weight | 264.16 g/mol | [2][3] |
| CAS Number | 1354017-20-1 ((S)-enantiomer) | |
| 849928-26-3 (racemic) | [1][2][4][5][6][7] | |
| Appearance | White to off-white solid or liquid | [7] |
| Boiling Point | 296.6 °C at 760 mmHg (Predicted) | [3][4][6][7] |
| Density | 1.327 g/cm³ | [4][7] |
| Refractive Index | 1.506 | [4] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | [8] |
The Critical Role of Chirality
The defining feature of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is its chirality, stemming from the stereocenter at the 3-position of the piperidine ring. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[9] However, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereoselectivity is a cornerstone of modern pharmacology, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereochemical purity of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a critical quality attribute that must be carefully controlled and monitored throughout the manufacturing process.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties relies on robust and validated analytical techniques. This section details the principles and a generalized protocol for two essential methods: Differential Scanning Calorimetry (DSC) for thermal analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is the gold-standard for determining the melting point of a crystalline solid with high precision and accuracy. The melting point is a crucial indicator of purity; impurities typically depress and broaden the melting range.
Experimental Workflow for DSC Analysis
Caption: Logical flow of information in NMR-based structural elucidation.
Step-by-Step Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 10-20 mg of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
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¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of chemically distinct carbon atoms in the molecule.
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2D NMR Acquisition (if necessary): For unambiguous assignment of all signals, a suite of two-dimensional NMR experiments may be required:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
-
-
Data Analysis and Interpretation: Analyze the collected 1D and 2D NMR data to assign all proton and carbon signals and confirm that the spectral data are consistent with the proposed structure of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [10][11]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]Do not eat, drink, or smoke when using this product. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [2] Hazard Statements for the Racemic Mixture (representative for the (S)-enantiomer):
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H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5]* H400: Very toxic to aquatic life. [5]
Conclusion
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a valuable chiral building block with a well-defined set of physical properties that are crucial for its effective application in pharmaceutical synthesis. This guide has provided a comprehensive overview of these properties, the importance of its stereochemistry, and detailed methodologies for its characterization. By leveraging this technical information, researchers and drug development professionals can confidently and safely utilize this important intermediate to advance the discovery and development of new medicines.
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